

Application Notes and Protocols: VH032-C4-NH-Boc in Kinase Degrader Synthesis

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Compound of Interest		
Compound Name:	VH032-C4-NH-Boc	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **VH032-C4-NH-Boc** in the synthesis of kinase-targeting Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. **VH032-C4-NH-Boc** is a key building block, serving as a precursor to the von Hippel-Lindau (VHL) E3 ligase ligand.

Introduction to VH032-C4-NH-Boc

VH032-C4-NH-Boc is a synthetic intermediate that contains a VHL ligand protected with a tert-butyloxycarbonyl (Boc) group. The C4 linker provides a point of attachment for conjugation to a ligand targeting a specific kinase of interest. The Boc protecting group allows for stable handling and is readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a linker or a kinase inhibitor. This modular approach is central to the modern drug discovery paradigm of targeted protein degradation.

General Principles of Kinase Degrader Synthesis using VH032-C4-NH-Boc

The synthesis of a kinase degrader using **VH032-C4-NH-Boc** typically follows a convergent strategy. This involves the synthesis of a kinase-targeting ligand with a suitable linker



attachment point, the deprotection of **VH032-C4-NH-Boc**, and the subsequent coupling of the two fragments.

The general workflow can be summarized as follows:

- Synthesis of Kinase Ligand-Linker Conjugate: A potent and selective kinase inhibitor is functionalized with a linker containing a terminal reactive group, often a carboxylic acid.
- Deprotection of VH032-C4-NH-Boc: The Boc protecting group is removed from VH032-C4-NH-Boc to expose the primary amine.
- Coupling Reaction: The deprotected VH032-C4-amine is coupled with the kinase ligand-linker conjugate, typically via an amide bond formation reaction.
- Purification and Characterization: The final PROTAC molecule is purified using chromatographic techniques and its identity and purity are confirmed by analytical methods such as LC-MS and NMR.

Data Presentation: Performance of VHL-based Kinase Degraders

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target kinase. Key parameters include the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax). The following tables summarize representative data for VHL-based PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

Table 1: Degradation Performance of VHL-based BTK PROTACs

PROTAC ID	Target Kinase	Cell Line	DC50 (nM)	Dmax (%)	Reference
SJF638	втк	NAMALWA	>1000	~50	[1]
PTD3	ВТК	Ramos, JeKo-1	>3000	Not Determined	[2]
MT-809	втк	Mino	~12	>99	[3]



Table 2: Degradation and Inhibitory Performance of VHL-based EGFR PROTACs

PROTAC ID	Target Kinase	Cell Line	DC50 (nM)	Dmax (%)	IC50 (nM)	Referenc e
MS39 (compound 6)	EGFR (mutant)	HCC-827	5.0	>95	Not Reported	[4][5]
MS39 (compound 6)	EGFR (mutant)	H3255	3.3	>95	Not Reported	[4][5]
PROTAC 13	EGFR (del19)	HCC-827	3.57	91	6	[6]
GBP	EGFR (mutant)	H3255	Not Reported	Not Reported	Not Reported	[6]

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the synthesis of a VHL-based kinase degrader using VH032-C4-NH-Boc.

Protocol 1: Boc Deprotection of VH032-C4-NH-Boc

This protocol describes the removal of the Boc protecting group to yield the free amine of the VHL ligand linker.

Materials:

- VH032-C4-NH-Boc
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution



- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar

Procedure:

- Dissolve VH032-C4-NH-Boc (1 equivalent) in anhydrous DCM (0.1 M concentration).
- To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
- Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The resulting crude amine can be used in the next step without further purification, or it can be purified by flash column chromatography if necessary.

Protocol 2: Amide Coupling of Deprotected VH032-C4-Amine with a Kinase Ligand-Linker

This protocol describes the formation of the final PROTAC molecule via an amide bond.

Materials:



- Deprotected VH032-C4-amine (from Protocol 1)
- Kinase ligand-linker with a terminal carboxylic acid
- N,N-Dimethylformamide (DMF), anhydrous
- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent (e.g., HATU, HBTU)
- High-performance liquid chromatography (HPLC) for purification
- LC-MS and NMR for characterization

Procedure:

- Dissolve the kinase ligand-linker (1 equivalent) in anhydrous DMF (0.1 M concentration).
- To the stirred solution, add the deprotected VH032-C4-amine (1-1.2 equivalents), DIPEA (3-5 equivalents), and PyBOP (1.2-1.5 equivalents).
- Stir the reaction mixture at room temperature overnight (12-16 hours).
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
- Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

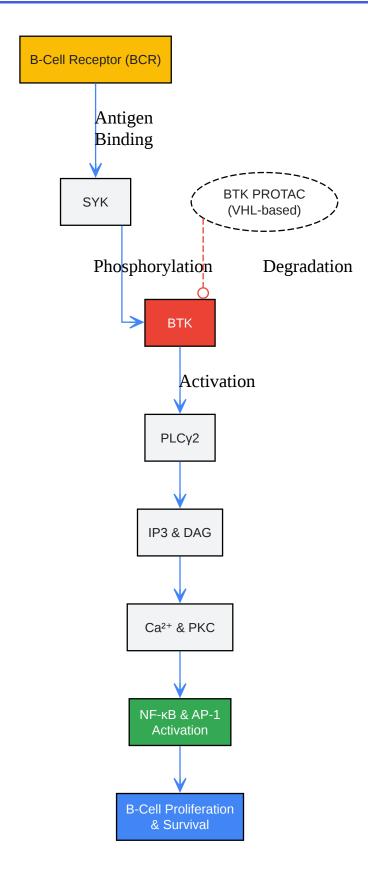




Mandatory Visualizations Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of BTK and EGFR, two common kinase targets for PROTAC-mediated degradation.

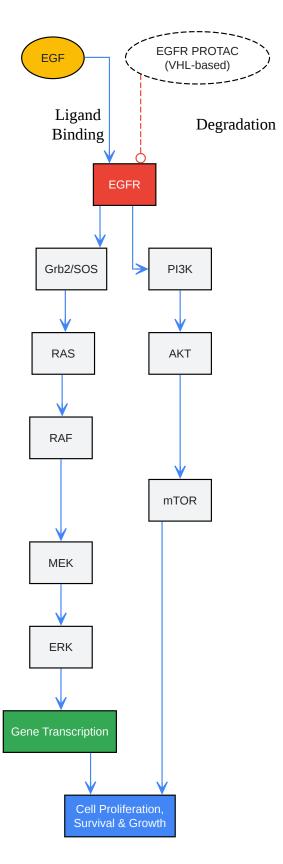




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Caption: Simplified BTK signaling pathway and the point of intervention by a VHL-based BTK PROTAC.





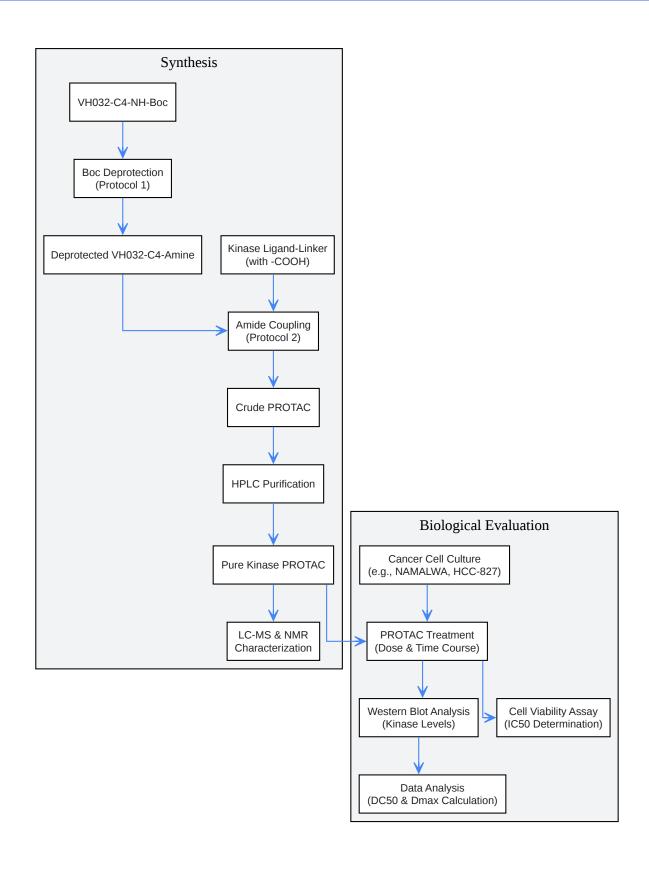
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Caption: Key EGFR signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) and the intervention point of a VHL-based EGFR PROTAC.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis and evaluation of a kinase degrader using **VH032-C4-NH-Boc**.





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Caption: Experimental workflow for the synthesis and biological evaluation of a VHL-based kinase degrader.

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